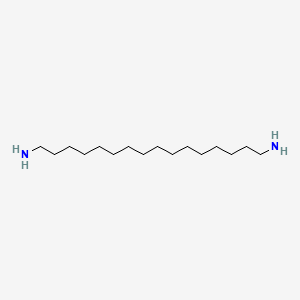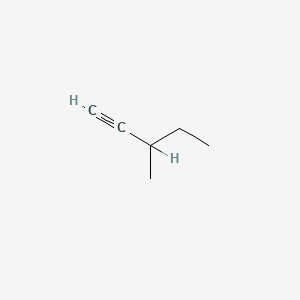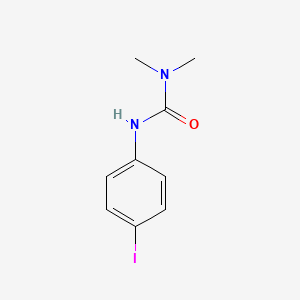
1,16-diaminohexadecane
Vue d'ensemble
Description
1,16-Diaminohexadecane, also known as 1,16-hexadecanediamine, is an organic compound with the molecular formula C₁₆H₃₆N₂. It is a long-chain aliphatic diamine, characterized by the presence of two amino groups located at the terminal positions of a sixteen-carbon alkane chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,16-Diaminohexadecane can be synthesized through several methods. One common approach involves the hydrogenation of 1,16-hexadecanedinitrile in the presence of a suitable catalyst, such as Raney nickel, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{16}\text{H}{32}(\text{CN})2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{36}\text{N}_2 + 2\text{NH}_3 ]
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,16-Diaminohexadecane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or isocyanates under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrohexadecane derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Applications De Recherche Scientifique
1,16-Diaminohexadecane has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of high-performance materials.
Materials Science: Employed in the production of surfactants and emulsifiers, enhancing the properties of various materials.
Biochemistry: Utilized in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices
Mécanisme D'action
The mechanism of action of 1,16-diaminohexadecane involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino groups can form hydrogen bonds and electrostatic interactions with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can modulate enzymatic activities, influence cell signaling pathways, and participate in the formation of complex molecular assemblies.
Comparaison Avec Des Composés Similaires
1,12-Diaminododecane: A shorter-chain analogue with similar reactivity but different physical properties.
1,18-Diaminooctadecane: A longer-chain analogue with increased hydrophobicity and different solubility characteristics.
Uniqueness of 1,16-Diaminohexadecane: this compound stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring specific molecular interactions and material properties .
Propriétés
IUPAC Name |
hexadecane-1,16-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCASULPHYKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCN)CCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558945 | |
| Record name | Hexadecane-1,16-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-94-2 | |
| Record name | Hexadecane-1,16-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)




![1,4-Cyclohexanedicarboxylic acid, 1,4-bis[2-(2-ethoxyethoxy)ethyl] ester](/img/structure/B3058857.png)








